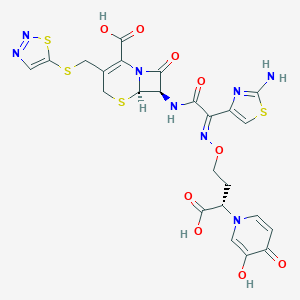
7-Acttcc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acttcc is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a small molecule that has been synthesized through a unique synthesis method and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 7-Acttcc is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of certain kinases and transcription factors that are involved in these processes.
Efectos Bioquímicos Y Fisiológicos
7-Acttcc has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Acttcc is its high purity and stability, which makes it an ideal compound for use in lab experiments. It is also relatively easy to synthesize, which makes it readily available for use in research studies. However, one of the limitations of 7-Acttcc is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can fully elucidate its effects.
Direcciones Futuras
There are many future directions for the study of 7-Acttcc. One area of research is the further elucidation of its mechanism of action, which could lead to the development of more targeted therapies for inflammatory diseases and cancer. Another area of research is the development of more efficient synthesis methods for 7-Acttcc, which could increase its availability for use in research studies. Additionally, the potential use of 7-Acttcc in combination with other drugs for the treatment of various diseases should be explored.
Conclusion
In conclusion, 7-Acttcc is a synthetic compound that has shown promising results in various scientific research studies. It is synthesized through a unique method and has potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-cancer effects. While there are limitations to its use in lab experiments, there are many future directions for the study of 7-Acttcc that could lead to the development of more targeted therapies for various diseases.
Métodos De Síntesis
7-Acttcc is synthesized through a unique method that involves the use of a palladium-catalyzed cross-coupling reaction. The method involves the coupling of two different molecules, which results in the formation of the desired compound. This method has been optimized to produce high yields of 7-Acttcc with high purity.
Aplicaciones Científicas De Investigación
7-Acttcc has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
133162-45-5 |
|---|---|
Nombre del producto |
7-Acttcc |
Fórmula molecular |
C24H22N8O9S4 |
Peso molecular |
694.7 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(3S)-3-carboxy-3-(3-hydroxy-4-oxopyridin-1-yl)propoxy]iminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H22N8O9S4/c25-24-27-11(9-44-24)16(29-41-4-2-12(22(37)38)31-3-1-13(33)14(34)6-31)19(35)28-17-20(36)32-18(23(39)40)10(8-43-21(17)32)7-42-15-5-26-30-45-15/h1,3,5-6,9,12,17,21,34H,2,4,7-8H2,(H2,25,27)(H,28,35)(H,37,38)(H,39,40)/b29-16+/t12-,17+,21+/m0/s1 |
Clave InChI |
UFDSWFPMQKYCKL-XNTYYDGPSA-N |
SMILES isomérico |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N/OCC[C@@H](C(=O)O)N3C=CC(=O)C(=C3)O)/C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5 |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCCC(C(=O)O)N3C=CC(=O)C(=C3)O)C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5 |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCCC(C(=O)O)N3C=CC(=O)C(=C3)O)C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5 |
Sinónimos |
7-(-2-(2-aminothiazol-4-yl)-2-(3-(3-hydroxy-4-pyridon-1-yl)-3-carboxypropoxyimino)acetamido)-3-(1,2,3-thiadiazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid 7-(-2-(2-aminothiazol-4-yl)-2-(3-(3-hydroxy-4-pyridon-1-yl)-3-carboxypropoxyimino)acetamido)-3-(1,2,3-thiadiazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid, 6R-(6alpha,7beta.(Z(R*))) isomer 7-ACTTCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



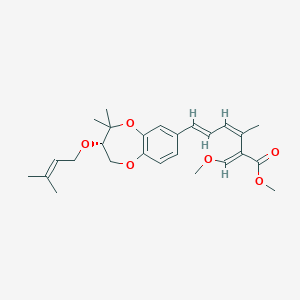
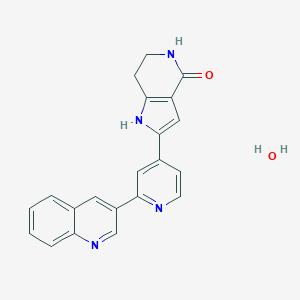
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
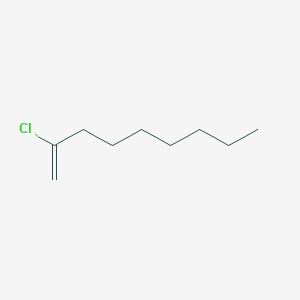
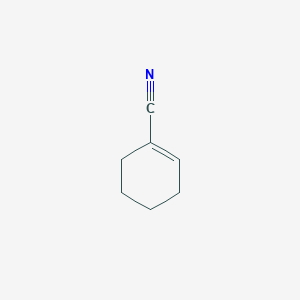
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)
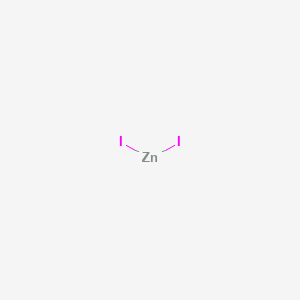
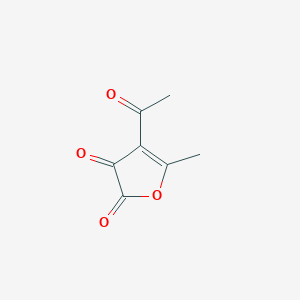
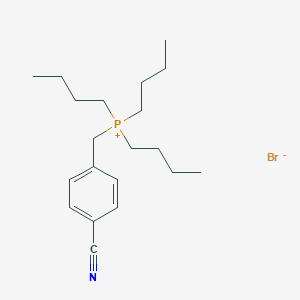
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
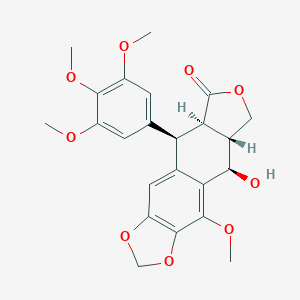
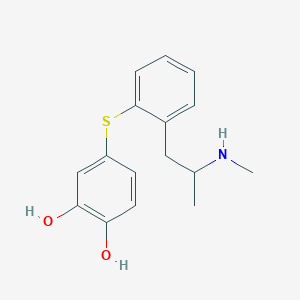
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)